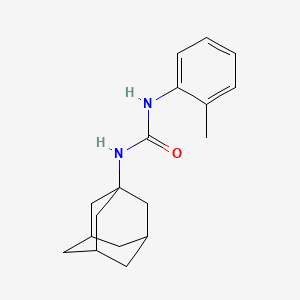

1-(1-Adamantyl)-3-(2-methylphenyl)urea

Description

Contextualization of Urea (B33335) Derivatives in Contemporary Medicinal Chemistry Research

Urea derivatives are a cornerstone in modern medicinal chemistry, with a wide range of applications stemming from their unique structural and chemical properties. acs.orgnih.gov The urea functional group is present in numerous bioactive compounds and clinically approved drugs. acs.orgnih.gov Its ability to act as both a hydrogen bond donor and acceptor allows for critical interactions with biological targets, such as enzymes and receptors. researchgate.net This dual nature also influences key drug-like properties, including solubility and permeability. researchgate.net

Researchers are increasingly utilizing urea-containing compounds in drug design to fine-tune these properties and establish effective drug-target interactions. acs.orgnih.gov The therapeutic applications of urea derivatives are diverse, with compounds developed as anticancer, antimicrobial, antibacterial, antimalarial, and antiviral agents. researchgate.netontosight.ai Prominent examples of urea-containing drugs include Sorafenib, a multi-kinase inhibitor for cancer treatment, and Glibenclamide, an antidiabetic medication. acs.org

The synthesis of urea derivatives is well-established, classically involving reagents like phosgene (B1210022) or its derivatives, which proceed through an isocyanate intermediate that reacts with an amine. acs.org Ongoing research also focuses on developing safer and more efficient synthetic methodologies. acs.orgnih.gov

Architectural Significance of the Adamantyl and 2-Methylphenyl Moieties in Rational Compound Design

The adamantyl group , a bulky, rigid, and highly lipophilic polycyclic hydrocarbon, is widely used in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. pensoft.net Its unique cage-like structure can improve metabolic stability by sterically hindering the access of metabolic enzymes, thereby increasing a drug's half-life. nih.govmdpi.com The lipophilicity of the adamantyl moiety can also improve a compound's ability to cross cell membranes. pensoft.net Furthermore, the rigid adamantane (B196018) scaffold can serve as an anchor to position other functional groups for optimal interaction with a biological target. mdpi.com Adamantane-containing drugs have been approved for a variety of indications, including as antiviral and antidiabetic agents, and for the treatment of neurological conditions like Alzheimer's and Parkinson's disease. nih.govnih.gov

The 2-methylphenyl group , also known as an o-tolyl group, consists of a phenyl ring with a methyl group at position 2. goong.com This moiety can influence a compound's properties in several ways. The phenyl ring can engage in hydrophobic and pi-stacking interactions with biological targets. The methyl group, by its steric bulk, can influence the conformation of the molecule and its binding to a target. It can also affect the electronic properties of the phenyl ring, which in turn can modulate the reactivity and binding affinity of the compound. goong.com The inclusion of a methylphenyl group can enhance the lipophilicity of a molecule, a property that is often crucial for biological activity. mdpi.com

Overview of Research Trajectories for 1-(1-Adamantyl)-3-(2-methylphenyl)urea and Related Compounds

While specific research focusing solely on this compound is not extensively documented in publicly available literature, the research trajectories for closely related adamantyl-urea compounds provide a clear indication of its potential areas of investigation. A significant body of research exists for 1-adamantyl-3-phenyl ureas and 1-adamantyl-3-heteroaryl ureas as potent inhibitors of soluble epoxide hydrolase (sEH). nih.govmdpi.com Inhibition of sEH is a therapeutic strategy for treating cardiovascular and kidney diseases. mdpi.com

In this context, the adamantyl portion of the molecule typically occupies a lipophilic pocket in the enzyme's active site, while the urea linker forms key hydrogen bonds. nih.govmdpi.com The phenyl or heteroaryl group can be modified to fine-tune binding affinity, selectivity, and pharmacokinetic properties. nih.gov For instance, research on 1-adamantyl-3-heteroaryl ureas aimed to improve upon the high lipophilicity and poor solubility of the initial 1-adamantyl-3-phenyl urea leads. nih.gov

Another research avenue for related compounds is in the development of anti-tuberculosis agents. nih.gov A series of 1-adamantyl-3-phenyl ureas demonstrated potent activity against Mycobacterium tuberculosis. nih.gov Subsequent research focused on replacing the phenyl group with various heteroaryl rings to optimize the anti-TB activity and improve the compounds' pharmaceutical properties, such as solubility. nih.gov

Given these precedents, it is plausible that research into this compound would be directed towards its potential as a soluble epoxide hydrolase inhibitor or as an anti-tuberculosis agent. The 2-methylphenyl group would be investigated for its influence on the compound's potency, selectivity, and metabolic stability compared to unsubstituted or differently substituted phenyl analogs.

Below is a table summarizing the properties of the constituent moieties of the title compound.

| Moiety | Key Features | Role in Compound Design |

| Urea | Hydrogen bond donor and acceptor | Forms key interactions with biological targets; influences solubility and permeability. acs.orgresearchgate.net |

| Adamantyl | Bulky, rigid, lipophilic | Enhances metabolic stability and membrane permeability; acts as an anchor for binding. pensoft.netnih.govmdpi.com |

| 2-Methylphenyl | Aromatic, contains a methyl substituent | Participates in hydrophobic and pi-stacking interactions; methyl group influences conformation and electronics. goong.com |

Properties

IUPAC Name |

1-(1-adamantyl)-3-(2-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O/c1-12-4-2-3-5-16(12)19-17(21)20-18-9-13-6-14(10-18)8-15(7-13)11-18/h2-5,13-15H,6-11H2,1H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKWJQMCSAQYMBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NC23CC4CC(C2)CC(C4)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization Strategies for 1 1 Adamantyl 3 2 Methylphenyl Urea

Methodologies for the Construction of the Adamantyl Urea (B33335) Scaffold

The construction of the 1-adamantyl urea scaffold is most commonly and efficiently achieved through the reaction of 1-adamantyl isocyanate with a primary or secondary amine. nih.govsigmaaldrich.comresearchgate.net This method provides a direct and high-yielding pathway to the desired disubstituted urea. The key intermediate, 1-adamantyl isocyanate, can be synthesized via several established routes.

One prevalent method is the Curtius rearrangement, which begins with adamantane-1-carboxylic acid. researchgate.net The carboxylic acid is first converted to an acyl chloride using a reagent like thionyl chloride (SOCl₂). The subsequent reaction of the acyl chloride with sodium azide (B81097) (NaN₃) generates an acyl azide, which, upon heating, rearranges to the stable 1-adamantyl isocyanate with the loss of nitrogen gas. researchgate.netjournal-vniispk.ru An advantageous one-pot procedure has been developed where the intermediate acid chloride is not isolated, simplifying the process and leading to high yields of the isocyanate. researchgate.netjournal-vniispk.ru

Alternatively, 1-adamantyl isocyanate can be prepared by treating 1-aminoadamantane (amantadine) or its hydrochloride salt with phosgene (B1210022) (COCl₂) or a safer phosgene equivalent like triphosgene. researchgate.net While effective, this method requires handling of highly toxic reagents. Other less common synthetic approaches to the isocyanate include the reaction of 1-bromoadamantane (B121549) with silver cyanate (B1221674) or the cleavage of 1,3-dehydroadamantane in the presence of sodium cyanate. researchgate.net Once obtained, the isocyanate is a versatile precursor for a wide array of adamantyl ureas. chemicalbook.comnih.gov

Specific Synthetic Pathways to 1-(1-Adamantyl)-3-(2-methylphenyl)urea

The specific synthesis of this compound follows the general and robust methodology described above. The reaction involves the nucleophilic addition of the amino group of 2-methylaniline (also known as o-toluidine) to the electrophilic carbonyl carbon of 1-adamantyl isocyanate.

This reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). nih.govresearchgate.net The process is often facilitated by the addition of a tertiary amine base like triethylamine (B128534) (Et₃N) or can be accelerated using microwave irradiation, which can significantly reduce reaction times. nih.gov The reaction proceeds cleanly, and the product can usually be isolated in high yield by precipitation or standard chromatographic purification techniques. The direct coupling of these two readily available starting materials makes this pathway highly efficient for producing the target compound.

Reaction Scheme for this compound

Figure 1. General synthesis of this compound from 1-Adamantyl Isocyanate and 2-Methylaniline.

Exploration of Chemical Modifications and Analog Generation from the Core Structure

The this compound structure serves as a versatile template for chemical modification. Researchers can systematically alter each of its three main components—the adamantyl moiety, the aryl ring, and the urea linker—to explore structure-activity relationships (SAR) and optimize physicochemical properties.

The adamantane (B196018) cage is not merely a passive lipophilic anchor; its structure can be fine-tuned to modulate biological activity and metabolic stability.

Alkylation: Introducing alkyl groups, such as methyl groups at the bridgehead positions to create a 3,5-dimethyladamantyl scaffold, can further increase lipophilicity and alter the steric profile of the molecule. mdpi.comnih.gov

Linker Insertion: The adamantyl group can be tethered to the urea nitrogen via a flexible linker, most commonly a methylene (B1212753) (–CH₂–) group, to form an adamantylmethyl urea. nih.gov This modification alters the spatial relationship between the bulky cage and the rest of the molecule, which can have a profound impact on binding interactions with biological targets. nih.gov

| Modification Type | Example Structure Fragment | Rationale/Effect | Reference |

|---|---|---|---|

| Alkylation | 3,5-Dimethyladamantan-1-yl | Increases lipophilicity; modifies steric interactions. | mdpi.comnih.gov |

| Halogenation | 3-Fluoro-, 3-Chloro-, or 3-Bromoadamantan-1-yl | Enhances metabolic stability by blocking hydroxylation; can increase biological potency. | researchgate.netgoogle.comtandfonline.com |

| Linker Insertion | (Adamantan-1-yl)methyl | Increases flexibility; alters distance and orientation relative to the urea linker. | nih.gov |

The aryl portion of the molecule is a primary site for diversification to modulate electronic properties, solubility, and hydrogen bonding potential.

Ring Substitution: A wide variety of anilines can be used in the synthesis, introducing different substituents onto the phenyl ring. Halogen atoms (F, Cl) and electron-withdrawing groups like trifluoromethyl (–CF₃) are commonly explored. mdpi.comnih.gov The position and nature of these substituents can drastically alter the molecule's interaction with target proteins.

Bioisosteric Replacement: The phenyl ring can be replaced with heteroaromatic systems, such as pyridine, pyrimidine, or pyrazole. nih.govresearchgate.netnih.gov Introducing nitrogen heteroatoms is a well-established strategy in medicinal chemistry to improve aqueous solubility, introduce new hydrogen bonding sites, and potentially alter metabolic pathways. nih.gov

Introduction of Ionizable Groups: To significantly enhance solubility, ionizable functional groups like sulfonamides or carboxylic acids can be incorporated into the aryl ring structure. nih.gov

| Modification Type | Example Reactant (Aniline Analog) | Resulting Aryl Group in Urea | Rationale/Effect | Reference |

|---|---|---|---|---|

| Halogenation | 4-Fluoroaniline | 4-Fluorophenyl | Modulates electronic properties; potential for halogen bonding. | mdpi.com |

| Electron-Withdrawing Group | 3-(Trifluoromethyl)aniline | 3-(Trifluoromethyl)phenyl | Alters pKa and electronic character. | nih.gov |

| Heteroaromatic Bioisostere | 3-Aminopyridine | Pyridin-3-yl | Improves solubility; introduces H-bond acceptor. | nih.gov |

| Solubilizing Group | Sulfanilamide | 4-Sulfamoylphenyl | Significantly increases aqueous solubility. | nih.gov |

The urea group (–NH–CO–NH–) is fundamental to the structure's ability to form strong, directional hydrogen bonds with biological targets, often mimicking a transition state in enzymatic reactions. nih.govnih.gov While less frequently modified than the terminal groups, its properties can be tuned. The most common diversification strategy is isosteric replacement, where the urea is substituted with a group that has a similar size, shape, and electronic character. The classic bioisostere for a urea is a thiourea (B124793) (–NH–CS–NH–), where the carbonyl oxygen is replaced by a sulfur atom. nih.gov This changes the hydrogen bonding geometry and lipophilicity, which can lead to altered activity and selectivity profiles.

Advanced Chemical Characterization Techniques in Structural Elucidation

The unambiguous confirmation of the structure of this compound and its analogs relies on a suite of modern spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural confirmation. mdpi.com In the ¹H NMR spectrum, the adamantyl group gives rise to characteristic broad signals in the aliphatic region (~1.5-2.0 ppm). nih.gov The protons of the 2-methylphenyl group appear in the aromatic region, and the N-H protons of the urea linkage typically appear as distinct, exchangeable signals. mdpi.comnih.gov For fluorinated analogs, ¹⁹F NMR is also essential. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying the key functional groups. The urea moiety is characterized by two prominent absorptions: a strong C=O (carbonyl) stretching band typically around 1630-1700 cm⁻¹, and N-H stretching vibrations, which often appear as one or two bands in the 3200-3500 cm⁻¹ region. pw.edu.pldocbrown.info

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound (via the molecular ion peak, [M]⁺) and to gain structural information from its fragmentation pattern. A characteristic fragmentation pathway for 1-adamantyl derivatives is the loss of the adamantyl group, leading to a prominent adamantyl cation peak at a mass-to-charge ratio (m/z) of 135. nih.govnih.gov

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides definitive proof of structure, including the precise 3D arrangement of atoms, bond lengths, and bond angles. It also reveals intermolecular interactions, such as hydrogen bonding patterns, in the solid state.

Elemental Analysis: This technique provides the percentage composition of elements (carbon, hydrogen, nitrogen), which can be compared against the calculated values for the proposed molecular formula to confirm purity and composition. mdpi.com

| Technique | Functional Group/Fragment | Expected Observation | Reference |

|---|---|---|---|

| ¹H NMR | Adamantyl Protons | Complex, broad signals ~1.5-2.1 ppm | nih.govorganicchemistrydata.org |

| Aromatic & Methyl Protons | Signals in the aromatic region (~7.0-8.0 ppm) and a singlet for the methyl group (~2.2 ppm) | nih.gov | |

| Urea N-H Protons | Two distinct signals, often broad, in the ~6.0-9.0 ppm range | mdpi.comnih.gov | |

| IR Spectroscopy | N-H Stretch | One or two bands in the range of 3200-3500 cm⁻¹ | docbrown.infoaip.org |

| C=O Stretch (Amide I) | Strong absorption band ~1630-1700 cm⁻¹ | pw.edu.pldocbrown.info | |

| Mass Spectrometry | Molecular Ion | Peak corresponding to the molecular weight (C₁₈H₂₄N₂O), m/z = 284.2 | nih.gov |

| Adamantyl Fragment | Prominent peak at m/z = 135 | nih.govacs.org |

Structure Activity Relationship Sar Investigations of 1 1 Adamantyl 3 2 Methylphenyl Urea and Its Analogs

Fundamental Principles of SAR within Adamantyl Urea (B33335) Chemotypes

The adamantyl urea chemotype is a significant scaffold in medicinal chemistry, recognized for its presence in numerous biologically active compounds. acs.org The fundamental structure-activity relationship for this class consistently points to a core pharmacophore comprising a bulky, lipophilic adamantyl group at one end of a urea linker and an aryl group at the other. nih.gov This arrangement appears optimal for interaction with various biological targets, including enzymes and transporters. nih.govnih.gov

The adamantane (B196018) moiety itself is not merely a passive bulky group; its inclusion often enhances metabolic stability and improves distribution within a biological system. nih.gov Furthermore, the rigid, three-dimensional structure of the adamantyl cage is crucial for fitting into specific binding pockets. For instance, in the context of soluble epoxide hydrolase (sEH), an enzyme target for many adamantyl urea derivatives, the catalytic center is a tunnel of limited dimensions, making the size and shape of the lipophilic adamantyl group a key determinant of inhibitory activity. nih.gov Research has shown that substituting the adamantyl group with smaller aliphatic rings, such as cyclohexyl or cyclopentyl, leads to a considerable decrease in biological activity, whereas a slightly larger cyclooctyl ring can maintain comparable potency. nih.gov This highlights the preference for a large, hydrophobic substituent at this position. nih.gov

Elucidation of Structural Determinants for Biological Efficacy

The biological efficacy of adamantyl ureas is highly sensitive to specific structural modifications on both the adamantyl cage and the aryl ring, as well as the conformation of the central urea linkage.

The point of attachment of the adamantyl group to the urea linker is a critical factor influencing potency. Studies on adamantyl ureas as anti-tuberculosis agents revealed that attachment via the secondary 2-position of the adamantane ring results in significantly higher activity compared to attachment at the tertiary 1-position. nih.gov In one direct comparison, the 2-adamantyl analog was found to be 40-fold more potent than its 1-adamantyl counterpart. nih.gov

Beyond the point of attachment, substitutions on the adamantane cage itself can fine-tune activity. While substitutions at the tertiary positions of the adamantane in related compounds like amantadine (B194251) have been shown to be detrimental to activity, minor additions such as methyl groups at the 3- and 5-positions can lead to markedly different potencies. nih.gov Similarly, introducing a hydroxy group at the 4-position of the adamantyl fragment changes the molecule's lipophilicity and can introduce new, potent intermolecular interactions with the target. researchgate.net

| Substitution Type | Position | Observed Effect on Activity | Reference |

|---|---|---|---|

| Point of Attachment | 2-Adamantyl vs. 1-Adamantyl | Attachment at the 2-position significantly increases anti-tuberculosis activity (up to 40-fold). | nih.gov |

| Methylation | 3,5-dimethyl | Can markedly alter potency and lower the melting point of the compounds. | nih.govnih.gov |

| Hydroxylation | 4-hydroxy | Changes lipophilicity and introduces potential for new hydrogen bond interactions. | researchgate.net |

The nature and substitution pattern of the aryl ring on the opposite side of the urea linker are pivotal for modulating biological activity and pharmacokinetic properties. nih.gov For the parent compound, 1-(1-adamantyl)-3-phenyl urea, modifications to the phenyl ring are a common strategy for optimization. nih.gov

The specific focus on the 2-methylphenyl group places emphasis on ortho-substitution. Substituents at the ortho position can exert significant influence on the molecule's conformation and binding affinity due to steric and electronic effects. acs.org The 2-methyl group, in particular, introduces steric bulk that can force the phenyl ring to twist relative to the plane of the urea linker. This conformational change can be either beneficial or detrimental to binding, depending on the topology of the target's binding site.

Systematic studies on related analogs have explored a wide range of phenyl ring substitutions. For example, the introduction of heteroatoms to create bioisosteric rings like pyridyls, isoxazoles, and pyrazoles has been used to increase polarity and solubility. nih.gov Furthermore, the addition of electron-withdrawing or -donating groups, such as fluoro and chloro substituents, at various positions on the phenyl ring has been shown to systematically alter activity and physical properties like melting point and lipophilicity. researchgate.netresearchgate.net Generally, increasing the hydrophobicity of the substituent on the aryl ring has been correlated with increased activity in some series. nih.gov

| Aryl Moiety | Substitution Pattern | General Effect | Reference |

|---|---|---|---|

| 2-Methylphenyl | Ortho-methyl | Introduces steric bulk, likely influencing the torsional angle between the aryl ring and urea linker. | acs.org |

| Halogenated Phenyls | Various fluoro, chloro substitutions | Systematically modifies electronic properties, lipophilicity, and biological activity. | researchgate.netresearchgate.net |

| Heteroaryl Rings (e.g., Pyridyl, Pyrazolyl) | Replacement of phenyl ring | Modulates pharmacokinetic properties such as solubility and metabolism. | nih.gov |

The urea linkage (-NH-CO-NH-) is far from being a simple, passive linker. Its unique electronic and conformational properties are central to the biological activity of this chemical class. nih.govresearchgate.net Due to resonance delocalization of nitrogen lone pairs into the adjacent carbonyl group, the urea functionality has significant conformational restrictions. nih.govresearchgate.net This structural feature allows the urea group to act as a potent hydrogen bond donor (via the two N-H groups) and a strong hydrogen bond acceptor (via the carbonyl oxygen). researchgate.net

N,N'-disubstituted ureas, such as the adamantyl ureas, can exist in different conformations, with a strong preference observed for the trans-trans conformation in both solid-state and solution. nih.govresearchgate.net However, a cis-trans conformation is also possible and can be significantly stabilized by the formation of an internal hydrogen bond, particularly in N-alkyl-N'-aryl ureas. nih.gov The specific conformation adopted by the urea linker dictates the spatial orientation of the adamantyl and aryl substituents, which is critical for achieving a complementary fit within a target's binding site and establishing key hydrogen bonding interactions. researchgate.netnih.gov

| Property | Description | Significance for SAR | Reference |

|---|---|---|---|

| Hydrogen Bonding | N-H groups act as H-bond donors; C=O group acts as an H-bond acceptor. | Crucial for establishing key drug-target interactions and forming stable pseudo-heterocycles. | researchgate.net |

| Conformational Preference | Generally prefers a trans,trans conformation. | Defines the primary spatial arrangement of the adamantyl and aryl groups. | nih.govresearchgate.net |

| A cis,trans conformation can be stabilized by intramolecular H-bonds. | Offers an alternative low-energy shape that can be important for biological activity. | nih.gov |

Development of Pharmacophore Models for Optimized Activity

To rationalize the observed SAR data and guide the design of new, more potent analogs, pharmacophore models have been developed for adamantyl urea derivatives. nih.govnih.gov A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect.

For adamantyl urea inhibitors of targets like human soluble epoxide hydrolase (sEH), these models typically consist of:

A bulky hydrophobic feature: corresponding to the adamantyl group, which occupies a hydrophobic pocket in the enzyme's active site. researchgate.net

Two hydrogen bond donors: representing the N-H groups of the urea linker. nih.gov

A hydrogen bond acceptor: representing the carbonyl oxygen of the urea. nih.gov

An aromatic/hydrophobic feature: corresponding to the aryl ring.

Molecular modeling and QSAR (Quantitative Structure-Activity Relationship) studies have used these pharmacophores to interpret how structural modifications impact activity. nih.gov For instance, docking studies have shown that the urea moiety interacts with key amino acid residues, such as ASP335 and TYR383 in the active site of sEH. nih.gov The contour maps generated from such models provide a visual guide, indicating where steric bulk, electron-donating, or electron-withdrawing groups would be favorable for enhancing potency, thus enabling the rational design of optimized inhibitors. nih.gov

Molecular Mechanisms and Enzymatic Target Interactions

Inhibition of Epoxide Hydrolase (EH) Enzymes by Adamantyl Urea (B33335) Derivatives

Adamantyl urea compounds have been extensively characterized as powerful inhibitors of epoxide hydrolase (EH) enzymes. These enzymes are critical in metabolizing epoxides, which are signaling molecules involved in a host of physiological processes. By blocking EH activity, these inhibitors can amplify and prolong the biological effects of endogenous epoxides.

The bacterium Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses an array of epoxide hydrolases (EphA-F) believed to be crucial for its survival within the host, particularly in lipid metabolism and detoxification. nih.govnih.govresearchgate.net Adamantyl urea compounds, such as the related inhibitor AU1235, have been identified as inhibitors of these enzymes. nih.govnih.govresearchgate.net Research demonstrates that these urea-based inhibitors can effectively target mycobacterial EHs, such as EphD, an enzyme involved in the metabolism of mycolic acids, which are essential components of the mycobacterial cell wall. nih.govnih.govresearchgate.net This inhibitory action presents a viable strategy for disrupting key metabolic processes of the pathogen. nih.gov

In humans, the primary target of adamantyl urea derivatives is the soluble epoxide hydrolase (sEH). nih.govescholarship.org This enzyme degrades anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol forms. nih.govnih.gov The inhibition of sEH by compounds like 1-(1-Adamantyl)-3-(2-methylphenyl)urea increases the bioavailability of EETs, thereby enhancing their protective effects against inflammation, hypertension, and pain. nih.govescholarship.org This class of inhibitors is known for its high potency, with many derivatives exhibiting inhibitory concentrations (IC₅₀) in the low nanomolar and even picomolar range. tandfonline.comnih.gov The adamantyl group is a key feature for this high potency, though it can also be prone to metabolism. nih.gov

Interactive Data Table: Inhibitory Potency of Representative Adamantyl Urea sEH Inhibitors

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for several adamantyl urea derivatives against human soluble epoxide hydrolase (sEH), illustrating the high potency characteristic of this inhibitor class.

| Compound Name | IC₅₀ (nM) | Source(s) |

| 1-Adamantyl-3-[(4,5-dichloro-1-methyl-1Н-pyrazol-3-yl)methyl]urea | 0.8 | nih.gov |

| 1-[(Adamantan-1-yl)methyl]-3-[(4,5-dichloro-1-methyl-1Н-pyrazol-3-yl)methyl]urea | 1.2 | nih.gov |

| A memantyl urea derivative (B401) | 0.4 | escholarship.org |

| A chlorinated homologue of t-AUCB | < 0.04 (40 pM) | tandfonline.com |

The potent inhibition of sEH by adamantyl ureas stems from specific, high-affinity interactions within the enzyme's active site. researchgate.net Molecular modeling and biochemical studies have elucidated this binding mechanism:

Hydrophobic Interactions : The bulky, lipophilic adamantyl group fits snugly into a hydrophobic pocket of the sEH active site, making van der Waals contacts with residues such as Tyr466 and Met469. escholarship.orgresearchgate.net This interaction is the primary driver of binding affinity. researchgate.net

Hydrogen Bonding : The central urea moiety is crucial as it mimics the transition state of the epoxide substrate. tandfonline.com It acts as a hydrogen bond donor and acceptor, forming critical hydrogen bonds with key catalytic residues like Asp333 and the Tyr383-Tyr466 pair, effectively anchoring the inhibitor in place and preventing catalysis. researchgate.net

Additional Interactions : Modifications to the adamantane (B196018) cage, such as the addition of chlorine atoms, can introduce further stabilizing interactions, like Cl-π interactions with aromatic residues (e.g., Trp336), which can dramatically increase inhibitory potency. mdpi.com

Investigation of Other Identified or Putative Biological Targets

While sEH is the most well-documented target, evidence suggests that adamantyl urea compounds may interact with other proteins.

Mycobacterium tuberculosis MmpL3 Transporter : The adamantyl urea AU1235 has been shown to inhibit MmpL3, a membrane protein in M. tuberculosis responsible for transporting mycolic acids. nih.govresearchgate.net This indicates a potential dual-targeting mechanism within the bacterium, hitting both enzymatic and transport systems.

Protein Kinases : Computational studies have suggested that the structural features of sEH inhibitors may allow them to bind to other enzymes, such as the protein kinases p38 MAPK and c-Raf. mdpi.com These kinases are involved in cellular signaling pathways related to inflammation and cell proliferation. mdpi.com The drug sorafenib, which contains a 1,3-disubstituted urea structure, is known to inhibit both sEH and protein kinases. mdpi.com

Mechanistic Insights into Cellular Pathway Modulation

The inhibition of sEH by this compound and its analogs triggers a cascade of downstream cellular events, primarily through the stabilization of EETs.

Anti-inflammatory Pathways : By increasing the concentration of EETs, sEH inhibitors suppress inflammation. nih.gov EETs are known to activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that downregulates the expression of pro-inflammatory genes. nih.gov They also inhibit the NF-κB signaling pathway, a central regulator of the inflammatory response. nih.gov

Cardiovascular Regulation : Stabilized EETs promote vasodilation by activating calcium-activated potassium channels in blood vessel walls, which can help regulate blood pressure. nih.govresearchgate.net They also exhibit anti-platelet aggregation and pro-fibrinolytic properties, contributing to cardiovascular homeostasis. researchgate.net

MAPK/ERK Pathway : Through the potential off-target inhibition of kinases like c-Raf, these compounds could also influence the RAS-RAF-MEK-ERK signaling pathway. mdpi.com This pathway is a critical regulator of cell growth, differentiation, and survival, and its modulation has significant implications in various disease states. mdpi.com

Preclinical Pharmacological Profiling and Biological Evaluation

Anti-Mycobacterium tuberculosis Activity Assessment

The adamantyl urea (B33335) scaffold has been a significant focus of research in the development of novel therapeutics against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This class of compounds has demonstrated potent activity against Mtb, including drug-resistant strains.

In Vitro Efficacy Against Mycobacterium tuberculosis Strains

A series of 1-adamantyl-3-phenyl ureas have shown potent anti-tuberculosis activity. nih.gov Research has identified numerous derivatives with significant efficacy, often measured by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium. While specific data for 1-(1-Adamantyl)-3-(2-methylphenyl)urea is part of a broader library of compounds, related analogs have established the class's potential. For instance, replacing the phenyl ring with various heteroaryl systems like oxadiazoles (B1248032) and pyrazoles has led to compounds with sub-µg/mL MIC values and improved pharmacokinetic profiles. nih.gov

Studies have screened large libraries of adamantyl ureas, revealing that compounds with halogenated substituents on the phenyl group are among the most active. nih.gov However, these highly active compounds often suffer from poor solubility and high lipophilicity (cLogP values), which can hinder their clinical development. nih.govnih.gov Efforts to improve these properties by introducing more polar groups have sometimes resulted in a reduction of anti-Mtb activity. nih.gov Nevertheless, the consistent activity of the adamantyl urea core across numerous analogs underscores its validity as a promising anti-tubercular pharmacophore.

Table 1: In Vitro Anti-TB Activity of Selected Adamantyl Urea Analogs

| Compound | Modification | MIC (µg/mL) | Reference |

|---|---|---|---|

| Oxazole Analog (21) | Phenyl ring replaced with oxazole | 6.25 | nih.gov |

| Thiazole (B1198619) Analog (32) | Phenyl ring replaced with thiazole | 3.13 | nih.gov |

| Ethyl Substituted Pyrazole (43) | Phenyl ring replaced with ethyl-pyrazole | 1.56 | nih.gov |

Studies on Mechanisms of Action Against Mycobacteria

The primary mechanism of action for the anti-tubercular activity of adamantyl ureas has been identified as the inhibition of the Mycobacterial Membrane Protein Large 3 (MmpL3). nih.govnih.govnih.govresearchgate.net MmpL3 is an essential transporter responsible for moving mycolic acid precursors, specifically trehalose (B1683222) monomycolate (TMM), across the mycobacterial plasma membrane. nih.govcore.ac.uk Mycolic acids are crucial components of the unique and impermeable mycobacterial cell wall. core.ac.uk

By inhibiting MmpL3, adamantyl ureas disrupt the assembly of this vital cell wall layer. nih.gov This leads to an accumulation of TMM within the bacterium and a corresponding decrease in trehalose dimycolate (TDM), effectively halting cell wall biosynthesis and leading to bacterial death. nih.gov The binding site for adamantyl ureas on MmpL3 is believed to be within the proton-translocation channel of the transporter. core.ac.uk

Initially, it was also thought that these compounds might act by inhibiting mycobacterial epoxide hydrolases (e.g., EphB, EphD, EphF), enzymes also linked to mycolic acid biosynthesis. nih.govnih.gov However, subsequent research has confirmed that MmpL3 is the primary and essential target, with MmpL3 inhibition being the definitive mode of action. nih.govnih.gov There is a lack of correlation between the inhibition of epoxide hydrolases and the inhibition of Mtb growth, further supporting MmpL3 as the key target. nih.gov

Broad-Spectrum Antimicrobial Activity Studies

While extensively studied for their anti-tubercular effects, adamantane-containing urea derivatives have also been investigated for broader antimicrobial properties.

Efficacy Against Bacterial Pathogens (e.g., Acinetobacter baumannii)

Acinetobacter baumannii is a significant, often multi-drug-resistant, Gram-negative pathogen. nih.gov Research into new urea derivatives has identified promising activity against this bacterium. In a study screening a series of novel urea compounds, the adamantyl urea derivative 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea demonstrated exceptional and selective growth inhibition of 94.5% against A. baumannii. nih.gov This finding highlights the potential of the adamantyl urea scaffold as a structural basis for developing new antibiotics targeting this challenging pathogen. nih.gov The lipophilic adamantane (B196018) moiety is a key feature in the design of these bioactive compounds. nih.gov Other urea derivatives have also shown activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Klebsiella pneumoniae. nih.gov

Antifungal Properties of Related Urea Derivatives

The adamantane scaffold is also present in compounds exhibiting antifungal activity. Studies on novel adamantane-containing thiazole compounds, which are structurally related to adamantyl ureas, have shown potent activity against fungal pathogens. nih.gov Specifically, certain derivatives displayed high activity against the yeast-like fungus Candida albicans. nih.gov Other research has shown that adamantane derivatives can inhibit the growth of various fungi from the Candida species. mdpi.com Porphyrin-based compounds featuring urea derivative substituents have also demonstrated significant antifungal activity, which was found to correlate with the lipophilicity of the molecule. researchgate.net

Table 2: Antimicrobial Spectrum of Adamantane Derivatives

| Compound Class | Target Pathogen | Observed Activity | Reference |

|---|---|---|---|

| Adamantyl Urea Derivative | Acinetobacter baumannii | 94.5% growth inhibition | nih.gov |

| Adamantane-Thiazole Derivative | Candida albicans | Potent antifungal activity | nih.gov |

| Adamantane Hydrazide-Hydrazone | Candida albicans | Antifungal activity noted | mdpi.com |

Evaluation in Relevant In Vivo Preclinical Models for Therapeutic Potential

Despite the promising in vitro potency of adamantyl ureas against M. tuberculosis, translating this efficacy to in vivo models has proven challenging. Several studies have reported that despite achieving serum concentrations above the MIC, lead compounds from this class failed to reduce the bacterial load in mouse models of tuberculosis infection. nih.govnih.gov

The primary obstacle appears to be the suboptimal pharmacokinetic properties of many early-generation adamantyl ureas, particularly their high lipophilicity and poor water solubility. nih.govnih.gov These characteristics can lead to low bioavailability, preventing the compounds from reaching effective concentrations at the site of infection, such as the lungs or within infected macrophages. nih.gov

Metabolism studies of related N-adamantyl substituted urea compounds in rodent models have shown that these molecules undergo significant phase I metabolism, including oxidation on the adamantyl group. nih.gov Such metabolic instability can further limit the in vivo efficacy. Consequently, a major focus of ongoing research is the chemical modification of the adamantyl urea scaffold to improve solubility and bioavailability while maintaining potent inhibition of the MmpL3 target, in hopes of developing a derivative with successful in vivo therapeutic potential. nih.govresearchgate.net

Computational Chemistry and Advanced Molecular Modeling of 1 1 Adamantyl 3 2 Methylphenyl Urea

Molecular Docking Simulations for Ligand-Protein Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.

A hypothetical molecular docking study of 1-(1-Adamantyl)-3-(2-methylphenyl)urea would involve selecting a relevant protein target. Given the known biological activities of other adamantane-urea derivatives, potential targets could include enzymes like soluble epoxide hydrolase (sEH) or various kinases. The simulation would predict the binding energy, which indicates the strength of the interaction, and identify key amino acid residues in the protein's binding site that interact with the compound. These interactions typically involve hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Table 1: Hypothetical Molecular Docking Results for this compound

| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| Data Not Available | N/A | N/A | N/A |

No specific molecular docking studies for this compound were found in the public domain.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. By analyzing a series of related compounds, QSAR can identify the physicochemical properties that are critical for activity.

To develop a QSAR model for a series of analogs of this compound, researchers would synthesize and test a library of similar compounds with variations in their structure. Descriptors such as lipophilicity (logP), molar refractivity, and electronic properties would be calculated for each molecule. Statistical methods would then be used to build an equation that predicts the biological activity based on these descriptors. Such a model is invaluable for predicting the activity of new, unsynthesized compounds.

Table 2: Illustrative QSAR Model Parameters for a Series of Adamantyl Urea (B33335) Derivatives

| Statistical Parameter | Value | Description |

| r² (Correlation Coefficient) | N/A | Measures the goodness of fit of the model. |

| q² (Cross-validated r²) | N/A | Measures the predictive ability of the model. |

| Key Descriptors | N/A | Physicochemical properties influencing activity. |

Specific QSAR models for this compound are not available in published literature.

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics simulations provide a detailed view of the movement of atoms and molecules over time. For this compound, an MD simulation could reveal its conformational flexibility and the stability of its interactions with a protein target.

An MD simulation would start with the docked pose of the compound in the protein's binding site. Over a simulation period of nanoseconds to microseconds, the trajectory of every atom in the system is calculated. This allows researchers to observe the stability of the binding pose, the dynamics of key interactions (like hydrogen bonds), and how water molecules might mediate the binding. The results can provide a more realistic and dynamic picture of the ligand-protein complex than the static view from molecular docking.

Table 3: Potential MD Simulation Analysis of the this compound-Protein Complex

| Simulation Parameter | Finding |

| RMSD (Root Mean Square Deviation) of Ligand | N/A |

| Hydrogen Bond Occupancy | N/A |

| Binding Free Energy (e.g., MM/PBSA) | N/A |

No molecular dynamics simulation studies specifically for this compound have been published.

De Novo Design and Virtual Screening Approaches for Novel Analogs

De novo design and virtual screening are computational strategies used to discover new drug candidates. Virtual screening involves computationally testing thousands or millions of molecules from a database for their potential to bind to a protein target. De novo design algorithms, on the other hand, build new molecules from scratch within the constraints of the protein's binding site.

Starting with the this compound scaffold, virtual screening could be used to explore large chemical libraries for compounds with similar features but potentially improved properties. De novo design could generate entirely new molecular structures that are optimized to fit the target's binding pocket, potentially leading to the discovery of novel and more potent inhibitors.

Metabolic Pathways and Pharmacokinetic Considerations

In Vitro and In Vivo Metabolism Studies of Adamantyl Urea (B33335) Compounds

Metabolism studies of N-adamantyl urea-based compounds have revealed common biotransformation pathways, primarily involving oxidation. nih.govnih.gov These studies, often conducted using in vitro systems like liver microsomes and in vivo rodent models, are essential for identifying potential metabolites and the enzymatic systems responsible for their formation. nih.govpensoft.net

For N,N'-disubstituted urea-based compounds containing an adamantyl group, phase I metabolism is a key clearance pathway. nih.gov Studies on analogous structures provide a predictive framework for the metabolism of 1-(1-Adamantyl)-3-(2-methylphenyl)urea.

Oxidation of the Adamantyl Moiety: The adamantyl group itself is a primary site for metabolism. Hydroxylation is a common transformation, where a hydroxyl group (-OH) is added to the adamantane (B196018) cage. nih.govnih.gov This oxidation can occur at various positions on the adamantyl ring.

Oxidation of Urea Nitrogens: The nitrogen atoms within the urea linkage are also susceptible to oxidative metabolism. nih.govnih.gov

Aromatic and Alkyl Hydroxylation: In the case of this compound, the 2-methylphenyl ring presents another potential site for biotransformation. The methyl group is susceptible to hydroxylation, forming a benzylic alcohol, which can be further oxidized to an aldehyde and a carboxylic acid. The aromatic ring itself can also undergo hydroxylation.

In vivo studies in rodent models have shown that metabolites resulting from hydroxylation of the adamantyl group are readily detected in the bloodstream. nih.govnih.gov These hydroxylated metabolites appear to be formed rapidly and may resist further conjugation or oxidation, potentially due to steric hindrance from the bulky adamantane structure. nih.gov

Table 1: Predicted Primary Metabolic Biotransformations for Adamantyl Urea Compounds

| Biotransformation Type | Potential Site on this compound |

| Adamantyl Hydroxylation | Adamantane cage |

| Aromatic Hydroxylation | Phenyl ring |

| Benzylic Hydroxylation | Methyl group on the phenyl ring |

| N-Oxidation | Urea nitrogen atoms |

The Cytochrome P450 (CYP) superfamily of enzymes, predominantly found in the liver, is responsible for the metabolism of a vast majority of drugs. optibrium.comyoutube.com These enzymes catalyze oxidative reactions as part of phase I metabolism. youtube.com

For N-adamantyl urea-based compounds, research has identified specific CYP isoforms as the primary mediators of their metabolism. Studies on related structures have shown that CYP3A4 is a major enzyme involved in the oxidation of the adamantyl moiety. nih.govnih.gov Given that CYP3A4 is a key enzyme in human drug metabolism, this finding is significant for predicting potential drug-drug interactions and inter-individual variability. Other CYP isoforms may also contribute to the metabolism, particularly in the oxidation of the aromatic portion of the molecule. optibrium.com

Strategies for Improving Metabolic Stability and Pharmacokinetic Profiles

Blocking Metabolic Hotspots: One common approach is to block metabolically vulnerable sites. This can be achieved by introducing atoms like fluorine or chlorine onto the adamantane or aromatic rings. tandfonline.com Halogenation can shield these "hotspots" from enzymatic attack. Deuterium substitution at a site of metabolism can also slow the rate of CYP-mediated bond cleavage, thereby enhancing stability. pressbooks.pub

Reducing Lipophilicity: High lipophilicity can lead to rapid metabolism. mdpi.com Strategies to decrease lipophilicity include incorporating polar or hydrophilic groups into the molecule. tandfonline.com For adamantyl ureas, this could involve modifying the substituent on the phenyl ring or even the adamantane core itself.

Structural and Conformational Modification: Altering the structure to improve metabolic stability is a key strategy. This includes:

Changing Linkage Position: Studies have shown that moving the attachment point on the adamantane from the tertiary 1-position to the secondary 2-position can significantly alter biological activity and solubility. nih.gov

Introducing Steric Hindrance: Adding bulky groups near a metabolically labile site can sterically hinder the approach of metabolic enzymes. researchgate.net

Replacing Moieties: In some cases, the phenyl ring might be replaced with a less metabolically active heterocyclic ring to improve the pharmacokinetic profile.

Comparative Analysis of Pharmacokinetic Parameters Across Adamantyl Urea Series

The pharmacokinetic parameters of a drug, such as its bioavailability, clearance (Cl), and volume of distribution (Vd), are directly impacted by its chemical structure. Within the adamantyl urea series, even minor structural modifications can lead to significant changes in these parameters.

Lipophilicity, often expressed as the calculated logarithm of the partition coefficient (LogP), is a critical determinant of a compound's pharmacokinetic behavior. mdpi.com Higher lipophilicity can influence absorption and distribution but may also lead to increased metabolic breakdown.

Table 2: Comparative Calculated Lipophilicity (LogP) of Adamantyl Urea Analogs

| Compound | Structural Modification | Calculated LogP | Implication |

| Analog Series 1 | Unsubstituted adamantane | ~5.96 | High lipophilicity. |

| Analog Series 2 | Dimethyl-substituted adamantane | ~6.08 | Increased lipophilicity compared to unsubstituted adamantane, potentially leading to lower water solubility and greater susceptibility to in vivo metabolism. mdpi.com |

| Analog Series 3 | Phenyl ring replaced with fluorine-containing rings | ~4.52 - 4.64 | Reduced lipophilicity, which may improve solubility and metabolic profile. nih.gov |

| Analog Series 4 | Phenyl ring replaced with chlorine-containing rings | ~5.04 - 5.25 | Higher lipophilicity than fluorine-containing analogs, but lower than unsubstituted adamantane analogs. nih.gov |

Data sourced from studies on analogous compound series. mdpi.comnih.gov

Studies have demonstrated that co-administration of certain adamantyl derivatives can significantly alter the pharmacokinetics of other drugs by inhibiting efflux pumps like P-glycoprotein, leading to increased bioavailability. biomolther.org This highlights the broader impact that adamantyl compounds can have on drug disposition. Furthermore, modifications such as introducing a methylene (B1212753) spacer between the adamantane and urea groups can provide conformational flexibility that influences biological interactions and potency. tandfonline.com The choice of substituents on the phenyl ring (e.g., fluorine vs. chlorine) also directly impacts lipophilicity and, consequently, the pharmacokinetic profile. nih.gov

Crystallographic and Conformational Analysis of 1 1 Adamantyl 3 2 Methylphenyl Urea and Analogs

X-ray Diffraction Studies of Crystalline Forms

The crystallographic parameters for a representative analog are detailed in the table below.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | **α (°) | **β (°) | **γ (°) | V (ų) | Z | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 3-(adamantan-1-yl)-1-(4-bromophenyl)urea | Orthorhombic | Pna21 | 9.2558 | 13.0186 | 13.4684 | 90 | 90 | 90 | 1622.9 | 4 |

Data sourced from crystallographic studies on adamantyl urea (B33335) analogs. researchgate.net

Analysis of Molecular Conformation and Preferred Orientations

The molecular conformation of 1-(1-Adamantyl)-3-(2-methylphenyl)urea and its analogs is largely defined by the rotational freedom around the single bonds connecting the adamantyl, urea, and phenyl moieties. The bulky adamantyl group significantly influences the preferred orientation of the molecule.

In many adamantane (B196018) derivatives, the adamantane cage itself can exhibit orientational disorder within the crystal lattice. nih.gov The urea functional group is generally planar, and its orientation relative to the phenyl ring and the adamantyl group is a key conformational feature. Intramolecular hydrogen bonds can play a role in stabilizing specific conformations. For example, in some 1-(adamantane-1-carbonyl)-3-halophenyl thioureas, an intramolecular N–H···O=C hydrogen bond helps to lock the molecular conformation. acs.orgnih.gov

Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of adamantyl-phenyl-urea derivatives is governed by a variety of intermolecular interactions, with hydrogen bonding being a primary contributor. In addition to classical hydrogen bonds, weaker interactions such as C–H···O, C–H···π, and C–H···S (in thiourea (B124793) analogs) are also crucial in defining the supramolecular architecture. uzh.chacs.org

These interactions lead to the formation of well-defined packing motifs, such as centrosymmetric dimers. mdpi.com For instance, weak intermolecular C–H···S interactions can generate centrosymmetric dimers with an R2(14) ring motif in thiourea analogs. acs.org The bulky adamantane groups often interdigitate, contributing to a high packing density. mdpi.com The interplay of these various interactions results in the formation of a stable three-dimensional crystal structure. mdpi.comsemanticscholar.org

Role of Hydrogen Bonding in Solid-State Architecture

Hydrogen bonding is a dominant force in the solid-state architecture of this compound and its analogs. The urea moiety provides both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (C=O group), facilitating the formation of robust hydrogen-bonding networks.

In many urea derivatives, the primary hydrogen bonding motif involves the formation of centrosymmetric dimers through N–H···O interactions. mdpi.com The N-H groups of the urea can also act as hydrogen bond donors to other acceptor atoms in neighboring molecules. researchgate.net These hydrogen bonds often link molecules into chains or sheets, which then stack to form the three-dimensional crystal lattice.

Emerging Research Frontiers and Future Directions

Design Principles for Enhanced Target Selectivity and Potency

The development of adamantyl urea (B33335) derivatives is guided by well-established structure-activity relationships (SAR) aimed at optimizing their interaction with biological targets, such as soluble epoxide hydrolase (sEH) and the mycobacterial membrane transporter MmpL3. nih.govresearchgate.net Key design principles focus on modifications of the adamantyl group, the aryl substituent, and the urea linker itself to improve potency, selectivity, and pharmacokinetic profiles.

The adamantyl moiety is a crucial component, providing a bulky, lipophilic anchor that fits into hydrophobic pockets of target enzymes. nih.govnih.gov Research has shown that the point of attachment to the urea is critical; linking through the secondary 2-position of the adamantane (B196018) ring can increase anti-tuberculosis activity by up to 40-fold compared to the tertiary 1-position linkage. nih.gov Furthermore, introducing substituents on the adamantane cage can modulate both potency and metabolic stability. For instance, the addition of a single methyl group can increase potency fourfold, whereas adding more methyl groups can lead to a significant decrease in metabolic stability in human liver microsomes. researchgate.netresearchgate.net

Modification of the aryl ring is another key strategy for enhancing selectivity and potency. Replacing the phenyl ring with various heteroaryl systems—such as pyrazoles, isoxazoles, and oxadiazoles (B1248032)—has led to compounds with improved anti-mycobacterial potency and better in vitro pharmacokinetic properties. nih.govresearchgate.net These changes are often aimed at increasing selectivity for the microbial target over human enzymes like sEH. nih.gov The substitution pattern on the aromatic ring also plays a role; for example, halogenated anilines are used to introduce hydrogen bond acceptors, potentially creating additional interactions within the enzyme's active site. nih.gov

The urea functional group is essential for activity, acting as a hydrogen bond donor and acceptor to interact with key residues in the target's active site, such as the tyrosine and aspartate residues in sEH. nih.govmdpi.com Modifications like methylation of the urea nitrogen have been explored to probe the structural requirements for binding. nih.gov

| Molecular Moiety | Modification Strategy | Impact on Activity/Properties | Research Findings |

| Adamantyl Group | Change linkage from tertiary (1-position) to secondary (2-position) | Significantly increased anti-tuberculosis potency (up to 40-fold). nih.gov | The secondary linkage is synthetically more challenging but yields more potent compounds against Mycobacterium tuberculosis. nih.gov |

| Introduce methyl substituents on the adamantane cage | One methyl group can increase potency 4-fold; multiple groups decrease metabolic stability. researchgate.netresearchgate.net | A balance must be struck between enhancing potency and maintaining metabolic stability. researchgate.net | |

| Aryl Group | Replace phenyl ring with heteroaryl systems (e.g., pyrazole, oxadiazole) | Improved potency, selectivity, and pharmacokinetic profiles (solubility). nih.gov | Heteroaryl ureas showed sub-µg/mL minimum inhibitory concentrations and increased selectivity for anti-TB activity over human sEH inhibition. nih.gov |

| Introduce halogen atoms (F, Cl) to the aniline (B41778) ring | Can enhance inhibitory activity through additional hydrogen bonding in the active site. nih.gov | This strategy aims to improve target binding affinity and influence physicochemical properties like solubility. nih.gov | |

| Urea Linker | Introduce a methylene (B1212753) bridge between the adamantyl and urea groups | Enhances inhibitory activity against sEH by a factor of 2–4 and improves water solubility. nih.gov | This modification provides greater conformational flexibility, which can positively affect target interaction. nih.gov |

Application of Advanced Synthetic Methodologies for Diversification

The exploration of the adamantyl urea scaffold's therapeutic potential heavily relies on the ability to generate a wide array of chemical analogs for biological screening. Advanced synthetic methodologies are crucial for this diversification, enabling the rapid and efficient creation of compound libraries.

A primary and facile method for synthesizing 1,3-disubstituted ureas involves the reaction of a desired amine with a corresponding isocyanate. nih.gov This approach has been successfully employed in parallel synthesis formats to quickly produce a diverse set of derivatives for initial SAR studies. nih.gov For instance, 1-adamantyl isocyanate is a common building block reacted with various substituted anilines or heteroarylamines. nih.gov

To overcome challenges with less reactive amines or to access novel structures, alternative and more advanced methods are employed:

Microwave-Assisted Synthesis: This technique has been used to rapidly synthesize adamantyl-phenylsulfonamide ureas by reacting sulfonamide antibiotics with 1-adamantyl isocyanate at high temperatures (200°C) for short durations (10 minutes). nih.gov This method significantly accelerates the reaction compared to conventional heating.

Lithium-Mediated Activation: For heteroarylamines that show low reactivity, a method utilizing butyl lithium to deprotonate the amine, followed by the addition of 1-adamantyl isocyanate, has proven effective. nih.gov

Combinatorial Chemistry: The principles of combinatorial chemistry, which aim to rapidly synthesize large numbers of compounds, are implicitly used in the generation of adamantyl urea libraries for screening against various targets. nih.govresearchgate.net

These synthetic strategies allow medicinal chemists to systematically modify every component of the adamantyl urea scaffold, leading to the creation of extensive and diverse libraries essential for discovering new therapeutic agents. adelaide.edu.au

| Synthetic Method | Description | Application Example | Reference |

| Isocyanate-Amine Reaction | A primary amine is reacted with an isocyanate, often in the presence of a base like triethylamine (B128534). | Synthesis of a library of adamantyl ureas by reacting various amines with 1-adamantyl isocyanate for SAR studies. nih.gov | nih.gov |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat the reaction mixture, accelerating synthesis. | Rapid synthesis of adamantyl sulfonamides from sulfonamide antibiotics and 1-adamantyl isocyanate. nih.gov | nih.gov |

| Organolithium Activation | A strong base like butyl lithium is used to activate a poorly reactive amine before adding the isocyanate. | Synthesis of adamantyl heteroaryl ureas when standard heating methods failed. nih.gov | nih.gov |

| One-Pot Isocyanate Synthesis and Reaction | Involves the in situ generation of the isocyanate from an acid, followed by reaction with an amine in a single vessel. | Preparation of 1-[isocyanato(phenyl)methyl]adamantane followed by reaction with anilines to yield complex ureas. nih.govmdpi.com | nih.govmdpi.com |

Integration of Multi-Omics Data in Understanding Biological Effects

To move beyond a single-target view and understand the comprehensive biological impact of adamantyl urea compounds, researchers are beginning to turn to multi-omics approaches. nih.gov The integration of genomics, proteomics, and metabolomics provides a systems-biology perspective, revealing the full spectrum of a compound's effects, from genetic influence to functional protein and metabolic pathway perturbations. brighton.ac.uknih.govtdl.org

While specific multi-omics studies on 1-(1-Adamantyl)-3-(2-methylphenyl)urea are still emerging, the application of these technologies to related compounds and drug classes demonstrates their immense potential. brighton.ac.ukresearchgate.net

Proteomics: This technology can provide a global view of protein expression changes within a cell or organism upon treatment with an adamantyl urea derivative. nih.gov Mass spectrometry-based proteomics can identify not only the intended target but also potential off-target interactions, which is critical for understanding selectivity and predicting potential side effects. nih.gov Furthermore, proteomics can elucidate changes in protein post-translational modifications and signaling pathways, offering deep mechanistic insights. brighton.ac.uk Integrating proteomic data with genome-scale models helps bridge the gap between genotype and phenotype, improving the prediction of cellular responses. nih.gov

Metabolomics: By analyzing the complete set of metabolites, metabolomics can reveal the downstream functional consequences of target engagement by a compound. nih.gov For an inhibitor of sEH, for example, metabolomics could quantify the resulting changes in fatty acid profiles, such as the accumulation of epoxyeicosatrienoic acids (EETs) and a decrease in their diol metabolites (DHETs). researchgate.net This can confirm the mechanism of action in vivo and uncover unexpected metabolic reprogramming. frontiersin.org

Integrated Multi-Omics: The true power lies in combining these datasets. nih.gov For instance, a combined transcriptomic and metabolomic analysis could link the regulation of specific genes to observed changes in metabolic pathways, providing a more complete picture of a compound's activity. frontiersin.org Machine learning and network-based algorithms are increasingly used to integrate these complex, high-throughput datasets to identify novel biomarkers of drug response or toxicity. nih.gov This holistic approach is essential for understanding the complex interactions within biological systems and for the rational development of safer and more effective drugs. nih.gov

Potential for Development of Next-Generation Therapeutic Agents Based on the Adamantyl Urea Scaffold

The adamantyl urea scaffold is recognized as a highly versatile and "privileged" framework in modern drug discovery. nih.govfrontiersin.org Its inherent properties—the rigid, lipophilic adamantane group combined with the flexible, hydrogen-bonding urea linker—make it an ideal starting point for developing new therapeutic agents against a wide range of diseases. nih.govresearchgate.net The future of this scaffold lies in leveraging the foundational knowledge of its SAR and synthetic accessibility to design next-generation drugs with superior efficacy, selectivity, and pharmacokinetic properties. nih.gov

The potential therapeutic applications are broad. Having already shown promise as inhibitors of soluble epoxide hydrolase (sEH) for inflammatory and cardiovascular diseases and as anti-tuberculosis agents targeting MmpL3, the scaffold is being explored in other areas. nih.govresearchgate.net These include the development of anticancer agents, where urea-based compounds like Sorafenib have already made a significant impact as kinase inhibitors, and immunomodulators. mdpi.comfrontiersin.orgmdpi.com The pyrazolyl-urea variant, for example, has been investigated for its anti-inflammatory, anticancer, and antiparasitic activities. researchgate.net

Future development will likely focus on several key areas:

Multi-Target Ligands: The scaffold's versatility allows for the design of agents that can modulate multiple targets simultaneously, which could be beneficial for complex diseases like cancer or neurodegenerative disorders. nih.govmdpi.com

Improved Drug-like Properties: By forming host-guest complexes, for example with cucurbit[n]urils, the bioavailability, solubility, and metabolic stability of adamantane-containing drugs can be significantly improved, offering a novel approach to drug delivery. rsc.org

Targeted Delivery: The adamantane moiety can serve as a scaffold for conjugating multiple bioactive molecules or targeting ligands, enabling the development of drug delivery systems or multifunctional therapeutics. researchgate.net

The continuous innovation in synthetic chemistry, coupled with a deeper understanding of biological systems through multi-omics, ensures that the adamantyl urea scaffold will remain a highly valuable and productive platform for the discovery of next-generation medicines. frontiersin.org

Q & A

Q. What synthetic methodologies are optimized for preparing 1-(1-Adamantyl)-3-(2-methylphenyl)urea and its analogs?

The compound is synthesized via two primary routes:

- Method A : Reacts 2-methylphenylamine with 1-adamantyl isocyanate in tetrahydrofuran (THF) with triethylamine as a base at 70°C for 4 days. Yields range from 9.4% to 63.4%, depending on substituents .

- Method B : Uses butyllithium at −78°C to deprotonate heteroaryl amines, followed by reaction with 1-adamantyl isocyanate at room temperature. This method improves yields for electron-deficient heterocycles (e.g., triazoles) . Purity (>99%) is confirmed via RP-HPLC and evaporative light scattering detection (ELSD) .

Q. How is structural characterization performed for adamantyl-aryl ureas?

- 1H/13C NMR : Assigns adamantyl protons (δ = 1.6–2.1 ppm as broad singlets) and aryl/heteroaryl signals (e.g., 7.3–8.8 ppm for pyridinyl groups). Discrepancies in integration may require repeated recrystallization to remove solvent impurities .

- ESI-HRMS : Validates molecular ion peaks (e.g., [M+H]+ for C₁₈H₂₃N₄O₂: 303.1821 calculated vs. 303.1837 observed) .

- Melting Points : Used as a preliminary purity indicator (e.g., 178–183°C for chlorinated isoxazole derivatives) .

Q. What in vitro biological activities are reported for this compound class?

Adamantyl-aryl ureas exhibit anti-tuberculosis (TB) activity against Mycobacterium tuberculosis H37Rv, with MIC values in the low µM range. Activity correlates with heteroaryl substituents: oxadiazoles and pyrazoles show higher potency than unsubstituted phenyl groups .

Advanced Research Questions

Q. How do structural modifications influence the structure-activity relationship (SAR) against TB?

- Adamantyl Position : 1-adamantyl analogs (e.g., compound 40 ) outperform 2-adamantyl derivatives in potency, likely due to improved hydrophobic interactions with the target enzyme .

- Heteroaryl Substituents : Electron-withdrawing groups (e.g., chloro, cyano) on isoxazoles enhance activity by 2–3-fold compared to alkyl-substituted analogs. Cyclopropyl-oxadiazole derivatives (e.g., compound 38 ) improve metabolic stability .

- Alkyl Chain Length : Longer chains (e.g., heptyl in compound 21 ) reduce solubility but increase membrane permeability, requiring a balance in lead optimization .

Q. What experimental strategies address low synthetic yields or contradictory spectral data?

- Yield Optimization : Use high-purity isocyanate precursors and inert atmospheres to minimize side reactions. Method B (low-temperature lithiation) improves yields for sterically hindered heterocycles .

- Spectral Contradictions : Combine multiple techniques (e.g., 2D NMR for ambiguous proton assignments, HRMS for molecular formula confirmation) to resolve discrepancies. Impurities detected via HPLC-ELSD may necessitate column chromatography .

Q. How can pharmacokinetic (PK) properties be optimized while retaining anti-TB activity?

- Adamantane Replacement : Cyclopropane or piperidine groups (e.g., TPPU analogs) enhance Cₘₐₓ and AUC by reducing logP values, as adamantane’s hydrophobicity increases metabolic clearance .

- Prodrug Strategies : Esterification of polar groups (e.g., methyl esters in compound 6 ) improves oral bioavailability without compromising target binding .

Q. What safety considerations are critical for handling adamantyl-aryl ureas?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.